2-(5-((2-Chlorophenoxy)methyl)-1H-tetrazol-1-yl)acetic acid
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Overview
Description
2-(5-((2-Chlorophenoxy)methyl)-1H-tetrazol-1-yl)acetic acid is a synthetic organic compound that features a tetrazole ring, a chlorophenyl group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-((2-Chlorophenoxy)methyl)-1H-tetrazol-1-yl)acetic acid typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using 2-chlorophenol and a suitable alkylating agent.
Formation of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(5-((2-Chlorophenoxy)methyl)-1H-tetrazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-(5-((2-Chlorophenoxy)methyl)-1H-tetrazol-1-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Agrochemicals: It can be used in the development of herbicides, fungicides, and insecticides.
Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties such as increased thermal stability or improved mechanical strength.
Mechanism of Action
The mechanism of action of 2-(5-((2-Chlorophenoxy)methyl)-1H-tetrazol-1-yl)acetic acid depends on its specific application. In medicinal chemistry, the compound may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-((2-Bromophenoxy)methyl)-1H-tetrazol-1-yl)acetic acid
- 2-(5-((2-Fluorophenoxy)methyl)-1H-tetrazol-1-yl)acetic acid
- 2-(5-((2-Methylphenoxy)methyl)-1H-tetrazol-1-yl)acetic acid
Uniqueness
2-(5-((2-Chlorophenoxy)methyl)-1H-tetrazol-1-yl)acetic acid is unique due to the presence of the chlorophenyl group, which can impart specific electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from its analogs with different substituents.
Properties
IUPAC Name |
2-[5-[(2-chlorophenoxy)methyl]tetrazol-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O3/c11-7-3-1-2-4-8(7)18-6-9-12-13-14-15(9)5-10(16)17/h1-4H,5-6H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKZCLMIGSBDHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=NN=NN2CC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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